molecular formula C13H14N2O2 B3053895 4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde CAS No. 568594-04-7

4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde

Cat. No.: B3053895
CAS No.: 568594-04-7
M. Wt: 230.26 g/mol
InChI Key: JRHFVNNSDNOHGT-UHFFFAOYSA-N
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Description

4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde is a chemical compound characterized by the presence of an imidazole ring attached to a benzaldehyde moiety via a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-(1H-imidazol-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-[3-(1H-Imidazol-1-YL)propoxy]benzoic acid.

    Reduction: 4-[3-(1H-Imidazol-1-YL)propoxy]benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities or receptor functions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity .

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-YL)benzaldehyde
  • 4-(1H-Imidazol-1-YL)propylbenzene
  • 4-(1H-Imidazol-1-YL)propoxybenzoic acid

Comparison: 4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. Its propoxy linker provides additional flexibility and spatial orientation, enhancing its interaction with various molecular targets .

Properties

IUPAC Name

4-(3-imidazol-1-ylpropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-10-12-2-4-13(5-3-12)17-9-1-7-15-8-6-14-11-15/h2-6,8,10-11H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHFVNNSDNOHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651103
Record name 4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568594-04-7
Record name 4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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